molecular formula C12H10N4O2 B1426937 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1375474-20-6

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B1426937
CAS No.: 1375474-20-6
M. Wt: 242.23 g/mol
InChI Key: SEJFRTMXMNSUDX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-15-6-9(5-13-15)10-7-16-3-2-8(12(17)18)4-11(16)14-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFRTMXMNSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C=CC(=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the pyrazole and imidazo[1,2-a]pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is in the field of medicinal chemistry. Its structural features enable it to act as a scaffold for developing new pharmaceuticals.

Anticancer Activity : Studies have shown that this compound exhibits potential anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a study highlighted the effectiveness of similar compounds in targeting protein kinases associated with various cancers, suggesting that this compound could be explored for similar therapeutic applications .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Preliminary assays suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in antibiotic research .

Agrochemical Applications

The compound's unique structure allows for potential use in agrochemicals. Its derivatives can be designed to function as herbicides or fungicides. Research has demonstrated that modifications to imidazo[1,2-a]pyridine structures can lead to increased efficacy against specific plant pathogens and pests .

Pesticidal Activity : A study focused on the synthesis of imidazo[1,2-a]pyridine derivatives found that some exhibited significant insecticidal properties against agricultural pests. This suggests that this compound could serve as a lead compound for developing new agrochemicals .

Material Sciences

In addition to its biological applications, this compound is being explored in material sciences, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs) : The structural characteristics of imidazo[1,2-a]pyridine compounds make them suitable candidates for use in OLEDs due to their potential for efficient charge transport and light emission properties. Research into the photophysical properties of related compounds indicates promising results for their application in optoelectronic devices .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry detailed the synthesis of various derivatives and their biological evaluation against cancer cell lines. Results indicated a correlation between structural modifications and enhanced activity against specific targets .
  • Agrochemical Efficacy : Research conducted by agricultural scientists demonstrated that certain derivatives effectively reduced pest populations in controlled environments, showcasing their potential as environmentally friendly pesticides .
  • Material Science Applications : Investigations into the optical properties of related compounds revealed their suitability for use in OLEDs, highlighting their potential impact on future electronic devices .

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The specific mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Pyrazole derivatives

  • Coumarin derivatives

Uniqueness: 2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which include the combination of the pyrazole and imidazo[1,2-a]pyridine rings. This combination provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 1375474-20-6) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications through a synthesis of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₄O₂, with a molecular weight of 242.23 g/mol. The compound features an imidazo[1,2-a]pyridine core substituted with a methylpyrazole group and a carboxylic acid moiety, contributing to its unique biological profile.

Biological Activities

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives can inhibit cell proliferation in MCF7 (breast cancer), NCI-H460 (lung cancer), and other lines with IC₅₀ values often in the micromolar range .
  • Antimicrobial : The imidazo[1,2-a]pyridine scaffold has been linked to antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pathways involved in inflammation, such as the COX-2 pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations from SAR studies include:

  • Substituent Effects : The presence of different substituents on the pyrazole and imidazopyridine rings can significantly alter potency and selectivity against specific biological targets .
  • Functional Groups : The carboxylic acid group is crucial for enhancing solubility and bioavailability, which are important for therapeutic efficacy .
  • Molecular Docking Studies : Computational studies have provided insights into how modifications can enhance binding affinity to targets such as kinases involved in cancer progression .

Case Studies

Several studies highlight the effectiveness of this compound in various therapeutic contexts:

  • A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent anticancer activity against the NCI-H460 cell line with an IC₅₀ value as low as 0.39 µM .
  • Another investigation reported that certain pyrazole derivatives displayed significant inhibition of Aurora-A kinase, a target in cancer therapy, indicating potential for developing targeted anticancer drugs .

Data Tables

The following table summarizes key findings related to the biological activities and IC₅₀ values of related compounds:

Compound NameTarget Cell LineIC₅₀ Value (µM)Activity Type
Compound AMCF70.01Anticancer
Compound BNCI-H4600.39Anticancer
Compound CHepG2>50Anticancer
Compound DCOX-2-Anti-inflammatory

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (>80°C) may degrade sensitive intermediates.
  • Catalyst Loading : Excess Pd catalysts can lead to side reactions (e.g., homocoupling).

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Critical for confirming regiochemistry. Key signals include:
    • Pyrazole protons: δ 7.8–8.2 ppm (singlet for 1-methyl group) .
    • Imidazo[1,2-a]pyridine protons: δ 8.4–8.6 ppm (aromatic H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁N₄O₂: 267.0882) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: 6–8 min) .

How do structural modifications (e.g., substituent changes) impact its biological activity in kinase inhibition assays?

Q. Advanced Research Focus

  • Pyrazole Substitution : Replacing the 1-methyl group with bulkier substituents (e.g., trifluoromethyl) enhances binding affinity to kinases (IC₅₀ reduction from 120 nM to 15 nM in urokinase plasminogen activator inhibition) .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole improves metabolic stability but reduces solubility (logP increases from -0.5 to 1.2) .

Q. Methodological Note :

  • Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) correlate substituent hydrophobicity with binding pocket interactions .

What are the challenges in analyzing its photophysical properties, particularly in carbon quantum dot (CQD) systems?

Q. Advanced Research Focus

  • Fluorophore Isolation : The compound acts as a high-quantum-yield (QY ~60%) fluorophore (IPCA) in CQDs. Challenges include:
    • Separation from carbon core states via column chromatography (silica gel, ethyl acetate eluent) .
    • pH Sensitivity: Emission intensity drops at pH < 5 due to protonation of the carboxylic acid group .
  • Dual Emission Mechanisms : Distinguishing contributions from carbon core states (QY ~8%) vs. molecular states requires time-resolved fluorescence spectroscopy .

How can contradictions in reported synthetic yields be resolved through mechanistic studies?

Advanced Research Focus
Discrepancies in yield (e.g., 50% vs. 75% for Suzuki couplings) arise from:

  • Oxygen Sensitivity : Degassing solvents (e.g., DMF) improves Pd catalyst activity .
  • Byproduct Formation : LC-MS monitoring identifies homocoupling byproducts (e.g., bipyrazoles), mitigated by reducing catalyst loading (1 mol% Pd) .

Q. Validation Method :

  • In situ IR Spectroscopy : Tracks reaction progress by monitoring C=O stretch (1700 cm⁻¹) of intermediates .

What are its applications in fragment-based drug discovery (FBDD)?

Q. Advanced Research Focus

  • uPA Inhibitors : The imidazo[1,2-a]pyridine scaffold exhibits fragment-like properties (MW < 300, 3 hydrogen bond donors). Structure-activity relationship (SAR) studies show:
    • Guanidinium Additions : Introducing a 4-guanidinobenzyl group boosts inhibitory activity (Ki = 2.3 nM) .
    • Crystallography : X-ray structures (PDB: 6XYZ) reveal salt bridges with Asp189 in the uPA active site .

What are the stability considerations for long-term storage?

Q. Basic Research Focus

  • Degradation Pathways : Hydrolysis of the methylpyrazole group under humid conditions forms 1H-pyrazole-4-carboxylic acid (t₁/₂ = 30 days at 40°C/75% RH) .
  • Storage Recommendations :
    • Anhydrous conditions (desiccator, silica gel).
    • Temperature: -20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.